molecular formula C6H9F3O B2538491 2-Propan-2-yl-2-(trifluoromethyl)oxirane CAS No. 2247104-41-0

2-Propan-2-yl-2-(trifluoromethyl)oxirane

Cat. No.: B2538491
CAS No.: 2247104-41-0
M. Wt: 154.132
InChI Key: NWRFICVUSQPYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propan-2-yl-2-(trifluoromethyl)oxirane is a versatile chemical compound with the molecular formula C6H9F3O. It is known for its unique properties, making it valuable in various scientific research applications, including organic synthesis and pharmaceutical development.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Propan-2-yl-2-(trifluoromethyl)oxirane . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-2-(trifluoromethyl)oxirane typically involves the reaction of isopropyl alcohol with trifluoromethyl ketone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then treated with an oxidizing agent, such as m-chloroperbenzoic acid, to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. The final product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-Propan-2-yl-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Propan-2-yl-2-(trifluoromethyl)oxirane: Unique due to its trifluoromethyl group, which imparts distinct chemical properties.

    2-Methyl-2-(trifluoromethyl)oxirane: Similar structure but with a methyl group instead of an isopropyl group.

    2-Ethyl-2-(trifluoromethyl)oxirane: Contains an ethyl group, leading to different reactivity and applications.

Uniqueness

This compound stands out due to its trifluoromethyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

2-propan-2-yl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-4(2)5(3-10-5)6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRFICVUSQPYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.